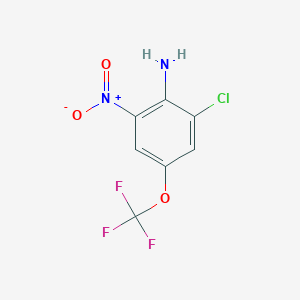
2-Chloro-4-trifluoromethoxy-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-trifluoromethoxy-6-nitroaniline is an organic compound with the molecular formula C7H4ClF3N2O3 It is a derivative of aniline, featuring a chloro, trifluoromethoxy, and nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethoxy-6-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-trifluoromethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoromethoxy-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Chloro-4-trifluoromethoxy-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-trifluoromethoxy-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as nonlinear optical materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoromethoxy-6-nitroaniline involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular pathways involved in these reactions are influenced by the electronic properties of the trifluoromethoxy and chloro groups, which affect the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the trifluoromethoxy group.
2,6-Dichloro-4-trifluoromethoxyaniline: Contains an additional chloro group.
Uniqueness
2-Chloro-4-trifluoromethoxy-6-nitroaniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C7H4ClF3N2O3 |
|---|---|
Molecular Weight |
256.56 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
InChI Key |
XKIXATKHMKCMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


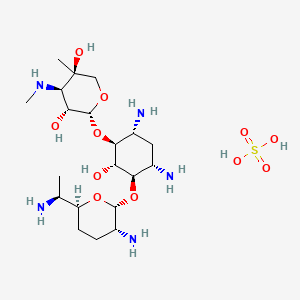
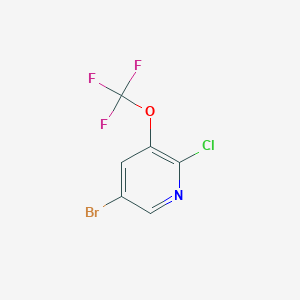
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
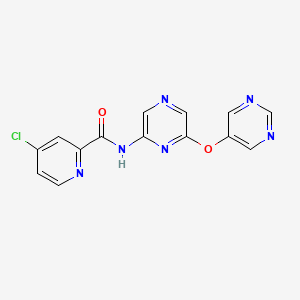
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
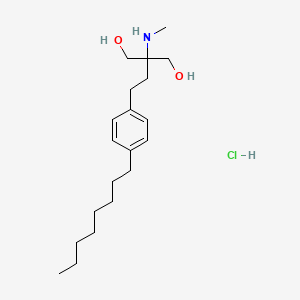
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
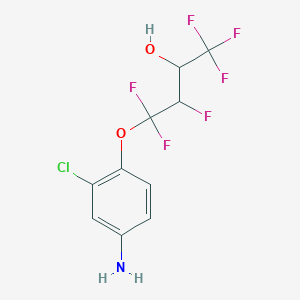
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
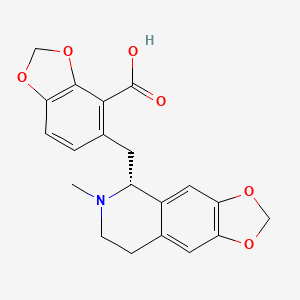
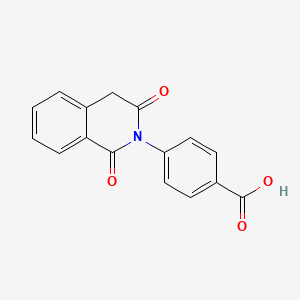
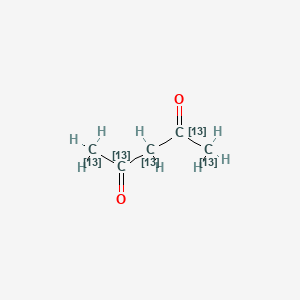
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
